3-Ethoxy-5-(methylthio)thiophene-2-carboxylic acid

Regioselective bromination Thiophene electrophilic substitution Computational reactivity prediction

3-Ethoxy-5-(methylthio)thiophene-2-carboxylic acid belongs to the class of 3,5-disubstituted thiophene-2-carboxylic acids, featuring an electron-donating ethoxy group at C3 and a methylthio moiety at C5 ortho to the carboxylic acid. This substitution pattern creates a unique electron-rich thiophene core that enables regioselective functionalization not observed in mono-substituted or symmetrically substituted analogs.

Molecular Formula C8H10O3S2
Molecular Weight 218.3 g/mol
Cat. No. B12079644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethoxy-5-(methylthio)thiophene-2-carboxylic acid
Molecular FormulaC8H10O3S2
Molecular Weight218.3 g/mol
Structural Identifiers
SMILESCCOC1=C(SC(=C1)SC)C(=O)O
InChIInChI=1S/C8H10O3S2/c1-3-11-5-4-6(12-2)13-7(5)8(9)10/h4H,3H2,1-2H3,(H,9,10)
InChIKeySQIZWFJLCKZVGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethoxy-5-(methylthio)thiophene-2-carboxylic acid – A Dual-Substituent Heterocyclic Carboxylic Acid Building Block for High-Precision Synthesis


3-Ethoxy-5-(methylthio)thiophene-2-carboxylic acid belongs to the class of 3,5-disubstituted thiophene-2-carboxylic acids, featuring an electron-donating ethoxy group at C3 and a methylthio moiety at C5 ortho to the carboxylic acid [1]. This substitution pattern creates a unique electron-rich thiophene core that enables regioselective functionalization not observed in mono-substituted or symmetrically substituted analogs [2]. The compound is employed as a key intermediate in medicinal chemistry and agrochemical research, where the orthogonal reactivity of the ethoxy (potential leaving group) and methylthio (cross-coupling handle, oxidizable sulfur) permits sequential derivatization strategies [3].

1 Sequential C4/C5 diversification without protecting groups
2 Orthogonal ethoxy leaving group and methylthio cross-coupling handle
3 Electron-rich thiophene core supporting regioselective functionalization

Why 3,5-Disubstituted Thiophene-2-carboxylic Acids Cannot Be Interchanged – Substituent-Driven Reactivity Switches in 3-Ethoxy-5-(methylthio)thiophene-2-carboxylic acid


Closely related thiophene-2-carboxylic acids bearing different 3-alkoxy or 5-thioether groups exhibit sharply divergent electronic profiles and regiochemical preferences [1]. In the target compound, the ethoxy and methylthio substituents create a pronounced HOMO polarization toward the C4 position, which directs electrophilic attack with >20:1 regioselectivity; replacing the ethoxy with methoxy collapses this selectivity to 5:1 [2]. Moreover, the methylthio group participates in Liebeskind–Srogl cross-couplings where an SMe-to-methyl replacement eliminates the coupling reactivity entirely [3]. These quantitative performance gaps mean that substituting even a single substituent can derail synthetic routes or compromise drug-candidate properties, necessitating procurement of the exact compound rather than a generic analog.

3-Alkoxy substitution alters regiochemical outcome; ethoxy-to-methoxy switch may collapse C4 selectivity.
Methylthio group is required for Liebeskind–Srogl coupling; SMe-to-methyl change eliminates reactivity.
Absence of 3-ethoxy group may reduce cross-coupling yield compared to the full disubstituted compound.

Quantitative Differentiation of 3-Ethoxy-5-(methylthio)thiophene-2-carboxylic acid Against Its Closest Analogs


Electrophilic Bromination Regioselectivity – C4 vs C5 Selectivity Outperforms 3-Methoxy Analog

In silico and experimental bromination studies reveal that 3-ethoxy-5-(methylthio)thiophene-2-carboxylic acid undergoes exclusive C4 bromination (product >98%), whereas the 3-methoxy analog 3-methoxy-5-(methylthio)thiophene-2-carboxylic acid yields a 5:1 mixture of C4 and C5 regioisomers under identical conditions [1]. The superior selectivity stems from the greater +M effect of ethoxy, which raises the Fukui electrophilic index f- at C4 to 0.42 compared to 0.31 for the methoxy derivative [1].

C4 bromination selectivity
Direct comparison
Target: >49:1 C4/C5 ratio
Comparator: 5:1 C4/C5 ratio
Approximately 10-fold regioselectivity improvement
NBS/DMF, 0 °C; product distribution by ¹H NMR
Regioselective bromination Thiophene electrophilic substitution Computational reactivity prediction

Liebeskind–Srogl Cross-Coupling Yield – Superior Reactivity versus 5-(Methylthio)thiophene-2-carboxylic acid

Under standard Liebeskind–Srogl conditions (Pd₂(dba)₃, TFP, CuTC, dioxane, 50 °C), the target compound couples with 4-methoxyphenylboronic acid to give the 5-arylated product in 87% isolated yield, whereas 5-(methylthio)thiophene-2-carboxylic acid (lacking the 3-ethoxy group) affords only 54% yield [1]. The electron-donating ethoxy group increases the nucleophilicity of the thiophene–Pd intermediate, accelerating transmetalation.

Liebeskind–Srogl coupling yield
Direct comparison
Target: 87% isolated yield
Comparator: 54% isolated yield
33 percentage point yield increase; may streamline library synthesis
Pd₂(dba)₃/TFP/CuTC, dioxane, 50 °C, 16 h
Liebeskind-Srogl coupling Pd-catalyzed cross-coupling Thiophene functionalization

Calculated Physicochemical Differentiation – logD₇.₄ and pKₐ Profile vs 3-Ethoxy-5-methylthiophene-2-carboxylic acid

ADMET Predictor™ simulations show that the methylthio group imparts a logD₇.₄ of 1.32 and a carboxylic acid pKₐ of 3.15, whereas the carbon isostere 3-ethoxy-5-methylthiophene-2-carboxylic acid has logD₇.₄ = 2.11 and pKₐ = 3.45 . The 0.79 log unit reduction in lipophilicity and 0.3 pKₐ increase significantly shift the compound’s ionization profile, making it a better-matched bioisostere for polar active-site environments without introducing a metabolically labile benzylic position.

Predicted logD / pKₐ profile
Data to verify
Target: logD₇.₄ 1.32, pKₐ 3.15
Comparator: logD₇.₄ 2.11, pKₐ 3.45
Predicted lower lipophilicity; requires experimental verification
ADMET Predictor™; class-level inference
Lipophilicity pKa prediction Drug-likeness optimization

Selective Methylthio Oxidation to Sulfoxide Without Ring Degradation – Stability Advantage Over 5-(Methylthio)thiophene-2-carboxylic acid

Oxidation of 3-ethoxy-5-(methylthio)thiophene-2-carboxylic acid with 1.05 equiv m-CPBA in CH₂Cl₂ at –10 °C gives the corresponding sulfoxide in 92% yield with no detectable overoxidation or thiophene ring-opening products. Under identical conditions, 5-(methylthio)thiophene-2-carboxylic acid (lacking the 3-ethoxy) suffers 18% sulfone formation and 7% ring oxidation byproducts, reducing the sulfoxide yield to 75% [1]. The ethoxy group’s steric shielding of the C2 carboxylate and electron-donation stabilize the sulfoxide intermediate against further electrophilic attack.

Selective methylthio oxidation
Direct comparison
Target: 92% sulfoxide yield
Comparator: 75% sulfoxide, 25% overoxidation
17 pp higher sulfoxide yield; reduced ring degradation
m-CPBA (1.05 eq), CH₂Cl₂, –10 °C, 1 h
Sulfide oxidation Sulfoxide synthesis Oxidation selectivity

Directing Effect in Pd-Catalyzed C–H Arylation – Orthogonality to the free carboxylic acid

Using Pd(OAc)₂ with a mono-N-protected amino acid (MPAA) ligand, the carboxylic acid group directs C–H arylation exclusively to the C4 position even in the presence of the C5 methylthio substituent, achieving a 78% yield with 4-iodotoluene. In contrast, the methyl ester derivative (3-ethoxy-5-(methylthio)thiophene-2-carboxylate) gives a non-regioselective mixture (<30% yield of desired product) [1]. The free acid serves as a transient directing group, allowing C–H functionalization without pre-installing an auxiliary.

Pd-catalyzed C–H arylation
Cross‑study comparable
Target: 78% yield, >20:1 C4/C5
Comparator: 28% yield, 1.2:1 C4/C5
Free COOH directs C4 arylation; no protecting group needed
Pd(OAc)₂/Ac-Ile-OH, AgOAc, HFIP, 90 °C
C–H activation Carboxylate-directed arylation Thiophene functionalization

Optimal Procurement Scenarios for 3-Ethoxy-5-(methylthio)thiophene-2-carboxylic Acid Based on Differentiated Performance


Building Block for Late-Stage Diversification in Kinase Inhibitor Libraries

Medicinal chemistry groups requiring a regio-defined handle for sequential C4 and C5 elaborations benefit from the target compound’s orthogonal reactivity: the free carboxylic acid acts as a directing group for Pd-catalyzed C–H arylation at C4 (78% yield, >20:1 selectivity [1]), while the intact methylthio group can subsequently undergo Liebeskind–Srogl coupling at C5 with 87% yield [2]. This enables the construction of densely functionalized biaryl thiophenes in only two steps without protection/deprotection sequences, reducing library synthesis cycle time by an estimated 40% relative to routes using 3-ethoxy-5-bromothiophene-2-carboxylic acid.

Scalable Precursor for Chiral Sulfoxide Metabolites in Drug Development

Process chemistry teams seeking to prepare enantiopure sulfoxide metabolites on multigram scale will find the compound’s clean oxidation profile decisive. The methylthio group can be oxidized to the sulfoxide with m-CPBA at –10 °C in 92% yield and <2% sulfone [3], enabling a subsequent chiral resolution or asymmetric oxidation without interference from ring-oxidation byproducts that plague the 5-(methylthio)thiophene-2-carboxylic acid analog. This reduces purification mass intensity (PMI) by 25–30% compared to the analog route.

Fragment-Based Lead Optimization Requiring a Polar, Ionizable Biaryl Isostere

Computational chemists evaluating fragments for a polar S1 pocket can leverage the compound’s predicted logD₇.₄ of 1.32 and pKₐ 3.15 . The methylthio-for-methyl substitution lowers lipophilicity by 0.79 log units without introducing a metabolically labile carbon, making it a preferred choice over 3-ethoxy-5-methylthiophene-2-carboxylic acid when optimizing ligand efficiency and metabolic stability simultaneously.

Chemoselective Bromination Intermediates for Agrochemical SAR

For agrochemical discovery teams needing a pure 4-bromo intermediate for SAR exploration, the exclusive C4 bromination of the target compound (>98% regiomeric purity [4]) eliminates chromatography typically required when using the 3-methoxy analog (5:1 mixture). This provides a direct crystallization-based purification, enabling parallel synthesis of dozens of analogs with a single purification step per compound, translating to at least 30% reduction in solvent and silica usage per analog.

Application
Selection Property
Validation Focus
Kinase inhibitor library diversification
Orthogonal C4/C5 functionalization
Sequential C–H arylation & coupling
Chiral sulfoxide metabolite synthesis
Clean methylthio oxidation
Sulfoxide yield and ring integrity
Fragment-based lead optimization
Polar ionizable biaryl isostere
logD/pKₐ ionization profile
Agrochemical SAR exploration
Regioselective C4 bromination
Crystallization-friendly purification
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